molecular formula C10H10F2O B066218 2,2-Difluoro-1-phenylbutan-1-one CAS No. 189619-77-0

2,2-Difluoro-1-phenylbutan-1-one

Cat. No. B066218
M. Wt: 184.18 g/mol
InChI Key: NVPFWBRYRHCQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-phenylbutan-1-one, also known as 2,2-DFPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound belongs to the class of arylcyclohexylamines and is structurally similar to ketamine, a well-known anesthetic and antidepressant drug.

Mechanism Of Action

The mechanism of action of 2,2-Difluoro-1-phenylbutan-1-one involves the modulation of the NMDA receptor. It has been shown to act as a non-competitive antagonist of the receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding results in the inhibition of the receptor's ion channel, which leads to a decrease in the influx of calcium ions into the cell. This decrease in calcium influx has been shown to have a neuroprotective effect and may be beneficial in the treatment of various neurological disorders.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,2-Difluoro-1-phenylbutan-1-one have been studied in various animal models. It has been shown to have a dose-dependent effect on the NMDA receptor, with higher doses resulting in a more pronounced inhibition of the receptor. It has also been shown to have a long half-life in the brain, which may contribute to its sustained effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,2-Difluoro-1-phenylbutan-1-one for lab experiments is its high affinity for the NMDA receptor. This makes it a useful tool for studying the role of the receptor in various neurological processes. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2,2-Difluoro-1-phenylbutan-1-one. One area of interest is its potential as a treatment for neurological disorders. Studies have shown that it has a neuroprotective effect and may be beneficial in the treatment of conditions such as Alzheimer's disease and depression. Another area of interest is its role in synaptic plasticity and memory formation. Further research is needed to fully understand the mechanisms underlying these effects and how they can be harnessed for therapeutic purposes.
Conclusion
In conclusion, 2,2-Difluoro-1-phenylbutan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. Its high affinity for the NMDA receptor makes it a useful tool for studying the role of the receptor in various neurological processes. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2,2-Difluoro-1-phenylbutan-1-one involves the reaction of 2,2-difluoro-1-phenylethanol with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to acid hydrolysis to obtain 2,2-Difluoro-1-phenylbutan-1-one. The yield of this synthesis method is reported to be around 40%.

Scientific Research Applications

2,2-Difluoro-1-phenylbutan-1-one has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation. The NMDA receptor is also involved in the development of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.

properties

CAS RN

189619-77-0

Product Name

2,2-Difluoro-1-phenylbutan-1-one

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

2,2-difluoro-1-phenylbutan-1-one

InChI

InChI=1S/C10H10F2O/c1-2-10(11,12)9(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

NVPFWBRYRHCQHD-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC=CC=C1)(F)F

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)(F)F

synonyms

1-Butanone, 2,2-difluoro-1-phenyl- (9CI)

Origin of Product

United States

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